Hsp90α Binding Affinity and Anti-Proliferative Activity of the 1,3-Dibenzyl-2-aryl Imidazolidine Scaffold
The 1,3-dibenzyl-2-aryl imidazolidine class, to which the target compound belongs, was identified as a novel Hsp90 inhibitor scaffold. While the specific IC50 value for the 4-benzyloxy analog was not explicitly reported in the study, the series demonstrates class-leading potency with compound 4a (2-aryl substituted analog) achieving an IC50 of 12 nM in a fluorescence polarization (FP) competition assay against Hsp90α [1]. The same class exhibited anti-proliferative activities against breast (MCF-7, IC50 = 21.58 μM) and lung (A549, IC50 = 31.22 μM) cancer cell lines [1]. This quantitative framework establishes a clear performance benchmark for evaluating the target compound's potency and informs its selection for Hsp90-focused screening cascades.
| Evidence Dimension | Hsp90α binding affinity (IC50) and in vitro anti-proliferative activity |
|---|---|
| Target Compound Data | Not explicitly reported in the source; belongs to the 1,3-dibenzyl-2-aryl imidazolidine class. |
| Comparator Or Baseline | Compound 4a (1,3-dibenzyl-2-aryl imidazolidine analog): Hsp90α IC50 = 12 nM; MCF-7 IC50 = 21.58 μM; A549 IC50 = 31.22 μM [1]. |
| Quantified Difference | Class-level potency baseline: IC50 values ranging from 12 nM (biochemical) to low micromolar (cellular). |
| Conditions | FP competition assay for Hsp90α binding; MTT assay on MCF-7 and A549 cell lines after 48 h incubation [1]. |
Why This Matters
Establishes the scaffold's high potency against a clinically validated oncology target, providing a clear rationale for selecting this chemotype over other imidazolidines lacking Hsp90 inhibition data.
- [1] Liu, Y.; Liu, X.; Li, L.; Dai, R.; Shi, M.; Xue, H.; Liu, Y.; Wang, H. Identification and Structure-Activity Studies of 1,3-Dibenzyl-2-aryl imidazolidines as Novel Hsp90 Inhibitors. Molecules 2019, 24, 2105. View Source
